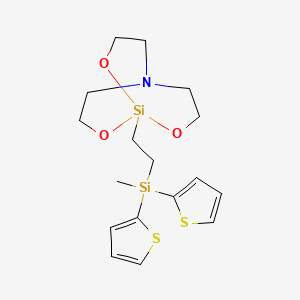![molecular formula C48H67ClO7 B14455505 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene CAS No. 68928-91-6](/img/structure/B14455505.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid is a complex polymeric compound. This compound is synthesized through the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-, chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol], and 2-methyl-2-propenoic acid. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several steps:
Polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-: This step involves the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)- with (chloromethyl)oxirane under specific conditions to form a pre-polymer.
Incorporation of Ethenylbenzene: Ethenylbenzene is then added to the pre-polymer, and the mixture is subjected to polymerization conditions.
Addition of 4,4’-(1-methylethylidene)bis[phenol]: This compound is added to the reaction mixture, and the polymerization process continues.
Incorporation of 2-methyl-2-propenoic acid: Finally, 2-methyl-2-propenoic acid is added to the polymer mixture, and the polymerization process is completed.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and quality of the polymer.
化学反応の分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
科学的研究の応用
This polymer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer is used in the development of biomaterials for medical applications.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, leading to changes in their chemical and physical properties. The specific molecular targets and pathways involved depend on the application and the environment in which the polymer is used.
類似化合物との比較
Similar Compounds
Linoleic acid: A similar compound with two double bonds located at positions 9 and 12.
Linolelaidic acid: Another similar compound with double bonds at positions 9 and 12 but in a different configuration.
Rumenic acid: A compound with double bonds at positions 9 and 11.
Uniqueness
The uniqueness of 9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid lies in its complex structure and the combination of monomers used in its synthesis. This unique combination imparts specific chemical and physical properties to the polymer, making it suitable for a wide range of applications.
特性
CAS番号 |
68928-91-6 |
|---|---|
分子式 |
C48H67ClO7 |
分子量 |
791.5 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene |
InChI |
InChI=1S/C18H32O2.C15H16O2.C8H8.C4H6O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;4-1-3-2-5-3/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-10,16-17H,1-2H3;2-7H,1H2;1H2,2H3,(H,5,6);3H,1-2H2 |
InChIキー |
LCHATHMEXKAZMN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CC(=C)C(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC1=CC=CC=C1.C1C(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
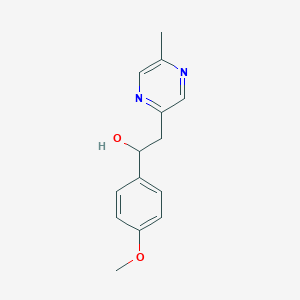

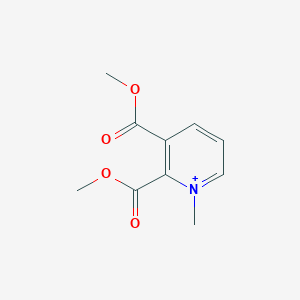



![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
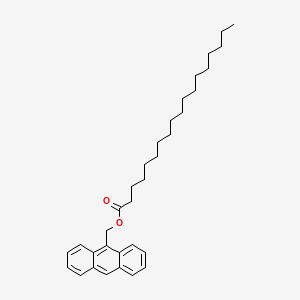
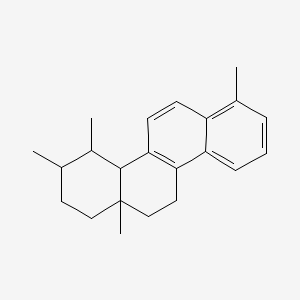

![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

